Chemical Structure Analysis of Methyl 3-(2-oxopiperidin-1-yl)benzoate: A Comprehensive Analytical Framework
Chemical Structure Analysis of Methyl 3-(2-oxopiperidin-1-yl)benzoate: A Comprehensive Analytical Framework
Executive Summary
The structural elucidation of Methyl 3-(2-oxopiperidin-1-yl)benzoate (C₁₃H₁₅NO₃, MW: 233.26 g/mol ) requires a sophisticated analytical approach due to its bifunctional nature. The molecule features a central aromatic core functionalized with a methyl ester and a
Molecular Architecture & Mechanistic Causality
To accurately interpret the spectroscopic data of Methyl 3-(2-oxopiperidin-1-yl)benzoate, one must first understand the electronic and steric interplay of its functional groups.
The N-Aryl Steric Twist
The molecule is an N-aryl lactam. Typically, a nitrogen atom attached to an aromatic ring acts as a resonance donor (+M effect). However, in this structure, the steric clash between the equatorial protons of the 6-membered piperidine ring and the ortho-protons of the benzene ring forces the lactam out of coplanarity with the aromatic system. Consequently, orbital overlap is broken. The nitrogen lone pair remains locked in resonance with the lactam carbonyl, while acting solely as an inductive electron-withdrawing group (-I effect) toward the aromatic ring. This structural twist is the primary causal factor for the extreme deshielding of the aromatic H-2 proton observed in NMR.
Dual Carbonyl Electronic Interplay
The molecule possesses two distinct carbonyl environments:
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The Methyl Ester: The alkoxy oxygen withdraws electron density inductively, increasing the C=O bond force constant. This pushes its vibrational frequency higher (1).
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The
-Lactam: The nitrogen lone pair delocalizes into the carbonyl -system (amide resonance), reducing its double-bond character and shifting its vibrational frequency lower. Furthermore, advanced ¹⁷O NMR techniques demonstrate that lactam carbonyl oxygens are highly sensitive to these specific structural and conformational changes (2).
Self-Validating Experimental Protocols
To ensure scientific integrity (E-E-A-T), the following protocols are designed as closed-loop, self-validating systems.
Protocol A: High-Resolution NMR Acquisition (¹H, ¹³C)
Rationale: CDCl₃ is selected as the solvent because the target molecule lacks hydrogen-bond donors (it is a tertiary lactam), ensuring high solubility while providing a clear spectral window.
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of isotopically pure CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
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System Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and perform automated gradient shimming.
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Self-Validation Check: Prior to full acquisition, execute a dummy scan and measure the full width at half maximum (FWHM) of the internal TMS standard. Condition: The FWHM must be < 0.5 Hz. This validates magnetic field homogeneity, ensuring that subsequent multiplet splitting is structurally genuine and not an artifact of poor shimming.
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Acquisition: Acquire ¹H spectra (16 scans, 10s relaxation delay) and ¹³C spectra (1024 scans, 2s relaxation delay) to fully resolve the quaternary carbons.
Protocol B: ATR-FTIR Vibrational Analysis
Rationale: Attenuated Total Reflectance (ATR) is utilized over traditional KBr pelleting to eliminate moisture absorption, which would otherwise obscure the critical 1650–1750 cm⁻¹ dual-carbonyl region.
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Preparation: Power on the FTIR spectrometer equipped with a diamond ATR crystal and allow the source to stabilize for 30 minutes.
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Self-Validation Check: Execute a background single-beam scan. Condition: The baseline must exhibit < 0.01 absorbance units of variance, and the absolute absence of a 2900 cm⁻¹ peak validates that the diamond crystal is free from prior organic contamination.
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Acquisition: Apply 2-3 mg of the neat solid directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 co-added scans at a resolution of 4 cm⁻¹.
Protocol C: GC-EI-MS Fragmentation Profiling
Rationale: Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation. Aromatic methyl esters undergo highly predictable
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Sample Preparation: Dilute the analyte to 10 µg/mL in GC-grade dichloromethane.
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Self-Validation Check: Initiate the sequence with a Perfluorotributylamine (PFTBA) autotune. Condition: The system is validated only if the m/z 69 (base peak), 219 (>35%), and 502 (>2%) ions align within ±0.1 amu of their theoretical masses, confirming mass axis calibration.
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Acquisition: Inject 1 µL (split ratio 10:1) onto a non-polar capillary column (e.g., HP-5MS). Ramp temperature from 100°C to 280°C at 15°C/min.
Quantitative Spectroscopic Data
The following tables summarize the validated quantitative data profiles expected for Methyl 3-(2-oxopiperidin-1-yl)benzoate.
Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
| Proton Environment | Expected δ (ppm) | Multiplicity | Int. | Causality / Structural Logic |
| Ester -OCH₃ | 3.90 | s | 3H | Highly deshielded by the directly attached ester oxygen. |
| Aromatic H-2 | 7.95 | t (narrow) | 1H | Deshielded by the combined -I effects of both meta-substituents. |
| Aromatic H-6 | 7.85 | dt | 1H | Ortho to the strongly electron-withdrawing ester group. |
| Aromatic H-4 | 7.50 | ddd | 1H | Adjacent to the lactam nitrogen; affected by steric twisting. |
| Aromatic H-5 | 7.45 | t | 1H | Meta to both groups; least affected by direct anisotropic effects. |
| Lactam N-CH₂ | 3.65 | t | 2H | Deshielded by the adjacent electronegative lactam nitrogen. |
| Lactam CO-CH₂ | 2.50 | t | 2H | Shifted downfield by the adjacent lactam carbonyl group. |
| Lactam Aliphatic | 1.80 - 1.95 | m | 4H | Central methylene protons of the piperidine ring backbone. |
Table 2: FT-IR (ATR) Characteristic Absorptions
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Causality / Structural Logic |
| Ester C=O Stretch | 1725 | Strong | Inductive effect of -OCH₃ increases the C=O force constant. |
| Lactam C=O Stretch | 1660 | Strong | Amide resonance lowers double-bond character, reducing frequency. |
| Ester C-O Stretch | 1280 | Strong | Asymmetric stretching of the C-O-C ester system. |
| Aromatic C=C | 1580, 1490 | Medium | Skeletal vibrations of the meta-disubstituted benzene ring. |
Table 3: GC-MS (EI, 70 eV) Major Fragments
| m/z | Ion Type | Abundance | Causality / Fragmentation Pathway |
| 233 | [M]⁺• | Medium | Intact molecular ion, stabilized by the central aromatic core. |
| 202 | [M - OCH₃]⁺ | High (Base) | |
| 174 | [M - COOCH₃]⁺ | Medium | Complete loss of the ester radical, yielding a phenyl cation derivative. |
Structural Elucidation Workflow
The logical progression of the analytical data integration is visualized below.
Fig 1. Self-validating orthogonal spectroscopic workflow for the structural elucidation of the target.
References
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Boykin, D. W., et al. (1989). 17O NMR Spectroscopy of Lactams. Heterocycles. Retrieved from2
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Christie, W. W. (2023). Mass Spectrometry of Methyl Esters. MDPI / LipidWeb. Retrieved from 3
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Scribd Contributors. (2024). IR Spectroscopy of Carbonyl Compounds. Scribd. Retrieved from 1
